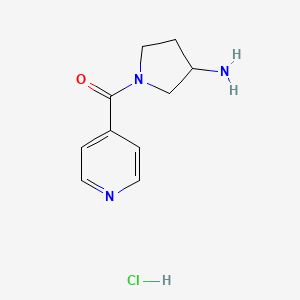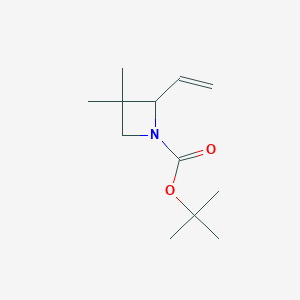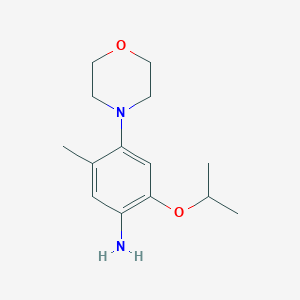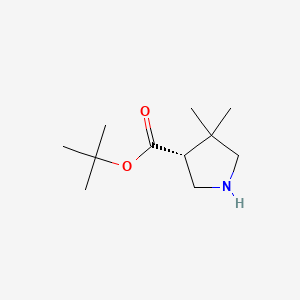
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected through a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine-4-carbonyl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The pyridine-4-carbonyl group can then be introduced through a coupling reaction, such as an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxamide.
Uniqueness: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings, which provides a distinct pharmacophore that can interact with a wide range of biological targets. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C10H14ClN3O |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H |
Clé InChI |
SYALHEXILVMZFS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)





![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)





![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)

